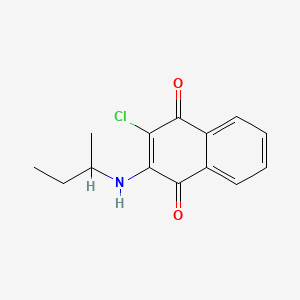
2-sec-Butylamino-3-chloro-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Butylamino-3-chloro-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications This compound is characterized by the presence of a sec-butylamino group and a chlorine atom attached to the naphthoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butylamino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with sec-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Starting Material: 2,3-dichloro-1,4-naphthoquinone.
Reagent: sec-butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-sec-Butylamino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-sec-Butylamino-3-chloro-1,4-naphthoquinone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-sec-Butylamino-3-chloro-1,4-naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound effective against cancer cells and microorganisms. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-chloro-1,4-naphthoquinone: Similar structure but with an amino group instead of a sec-butylamino group.
2-methylamino-3-chloro-1,4-naphthoquinone: Similar structure but with a methylamino group.
2-ethylamino-3-chloro-1,4-naphthoquinone: Similar structure but with an ethylamino group.
Uniqueness
2-sec-Butylamino-3-chloro-1,4-naphthoquinone is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties.
Eigenschaften
CAS-Nummer |
22272-32-8 |
|---|---|
Molekularformel |
C14H14ClNO2 |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
2-(butan-2-ylamino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-3-8(2)16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-8,16H,3H2,1-2H3 |
InChI-Schlüssel |
HDXVNLIHACWOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)





![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)

![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)


